

# Physical and chemical characteristics of N-Acetylglycine-d5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-Acetylglycine-d5

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## N-Acetylglycine-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **N-Acetylglycine-d5**, a deuterated analog of the endogenous metabolite N-Acetylglycine. This document details its properties, proposed synthesis, and its primary application as an internal standard in quantitative analytical methodologies. Experimental protocols for its use in mass spectrometry-based analyses are also provided.

## Core Physical and Chemical Characteristics

**N-Acetylglycine-d5** is a stable isotope-labeled form of N-Acetylglycine, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, as it is chemically identical but mass-shifted.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties of **N-Acetylglycine-d5** and N-Acetylglycine

Property	N-Acetylglycine-d5	N-Acetylglycine (for comparison)
Synonyms	Aceturic acid-d5, Acetamidoacetic acid-d5, N-Acetyl-d3-glycine-2,2-d2	Aceturic acid, Acetamidoacetic acid
CAS Number	1219805-82-9	543-24-8
Molecular Formula	C <sub>4</sub> H <sub>2</sub> D <sub>5</sub> NO <sub>3</sub> [1][2]	C <sub>4</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight	122.13 g/mol [1][2]	117.10 g/mol
Appearance	White to off-white solid[1]	White crystalline powder
Melting Point	Not empirically determined, but expected to be very close to the non-deuterated form.	207-209 °C
Boiling Point	Not empirically determined.	~325 °C (estimated)
pKa	Not empirically determined.	~3.77 (estimated)
Solubility	Soluble in DMSO and Water. [1]	Soluble in water.

## Synthesis of N-Acetylglycine-d5

While a specific, detailed synthesis protocol for **N-Acetylglycine-d5** is not readily available in the public domain, a common and effective method for the N-acetylation of amino acids can be adapted. The following proposed synthesis involves the reaction of glycine-d5 with acetic anhydride-d6. Alternatively, glycine can be reacted with acetic anhydride-d6, or glycine-d5 with acetic anhydride to achieve different deuteration patterns.

## Proposed Synthesis Protocol

This protocol is adapted from the well-established synthesis of N-Acetylglycine.[3][4]

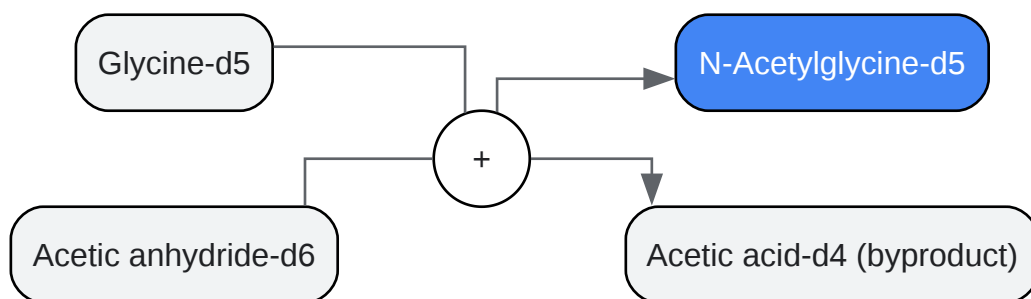
Materials:

- Glycine-d5

- Acetic anhydride-d6
- Glacial acetic acid-d4
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask, dissolve glycine-d5 in a minimal amount of glacial acetic acid-d4 with stirring.
- Cool the solution in an ice bath.
- Slowly add a molar excess of acetic anhydride-d6 to the cooled solution while stirring continuously.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.
- Slowly add cold deionized water to quench the excess acetic anhydride.
- Crystallize the product by cooling the solution in an ice bath.
- Collect the **N-Acetylglycine-d5** crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the product under vacuum to yield the final **N-Acetylglycine-d5**.

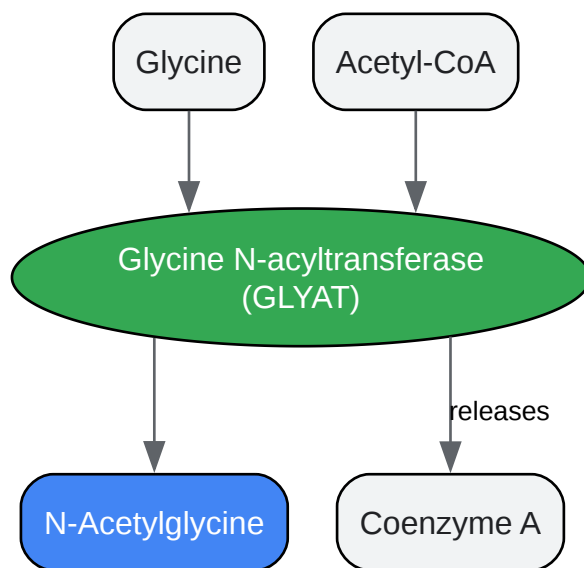
Diagram 1: Proposed Synthesis of **N-Acetylglycine-d5**[Click to download full resolution via product page](#)

A diagram illustrating the proposed synthesis of **N-Acetylglycine-d5**.

## Metabolic Pathway of N-Acetylglycine

N-Acetylglycine is an endogenous metabolite found in various biological systems. Its primary route of biosynthesis involves the enzymatic conjugation of glycine with acetyl-CoA, a reaction catalyzed by glycine N-acyltransferase (GLYAT).

Diagram 2: Biosynthesis of N-Acetylglycine

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The metabolic pathway for the biosynthesis of N-Acetylglycine.

# Experimental Protocols for Quantitative Analysis

**N-Acetylglycine-d5** is predominantly used as an internal standard in quantitative mass spectrometry to account for variations in sample preparation and instrument response.<sup>[1]</sup> Below are representative protocols for its use in LC-MS/MS and GC-MS.

## LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for the analysis of N-Acetylglycine in plasma using **N-Acetylglycine-d5** as an internal standard.

### 1. Sample Preparation:

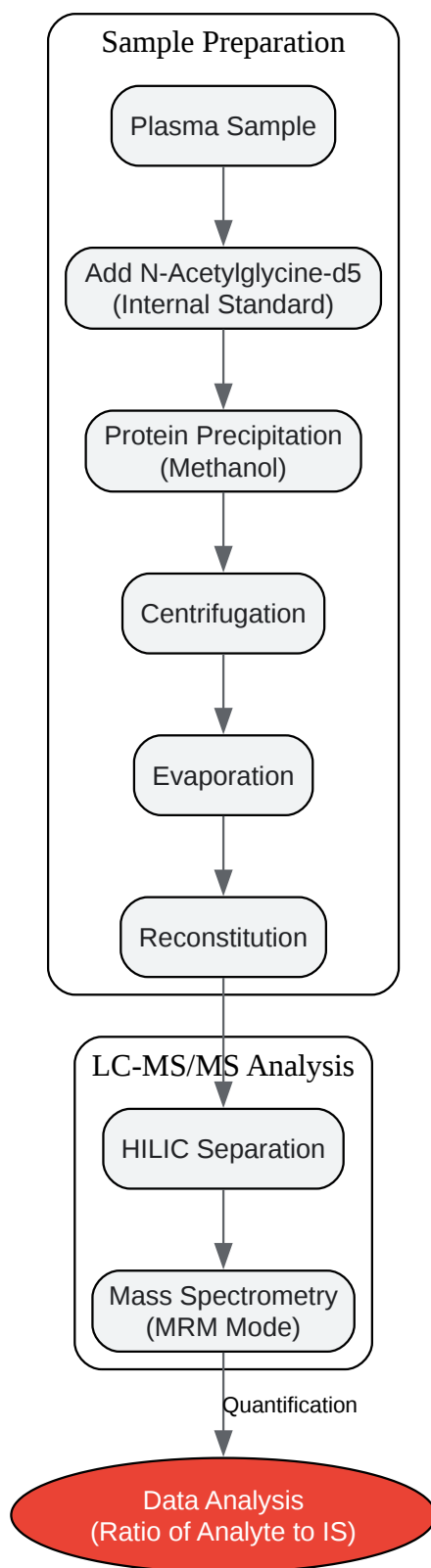
- To 100 µL of plasma, add 10 µL of a known concentration of **N-Acetylglycine-d5** in a suitable solvent (e.g., methanol/water).
- Add 400 µL of ice-cold methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

### 2. LC-MS/MS Conditions:

- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like N-Acetylglycine.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient from high organic to high aqueous content.
- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 5-10  $\mu\text{L}$ .
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.
- MRM Transitions:
  - N-Acetylglycine: Precursor ion (e.g.,  $[\text{M}+\text{H}]^+$ )  $\rightarrow$  Product ion
  - **N-Acetylglycine-d5**: Precursor ion (e.g.,  $[\text{M}+\text{H}]^+$ )  $\rightarrow$  Product ion

Diagram 3: LC-MS/MS Experimental Workflow



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A workflow for the quantitative analysis of N-Acetylglycine using LC-MS/MS.

## GC-MS Method for Quantification in Urine

For GC-MS analysis, derivatization is necessary to increase the volatility of N-Acetylglycine.

### 1. Sample Preparation and Derivatization:

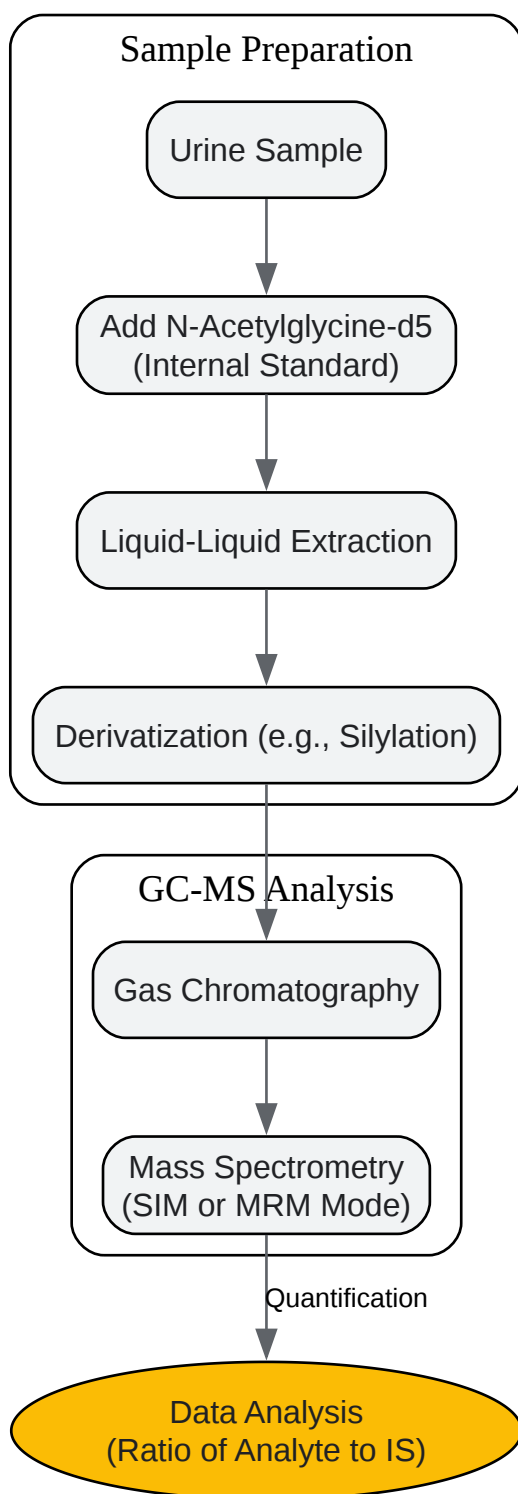
- To 1 mL of urine, add a known amount of **N-Acetylglycine-d5**.
- Adjust the pH to <2 with HCl.
- Extract the organic acids with ethyl acetate.
- Evaporate the organic layer to dryness.
- Derivatize the residue using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, by heating at 70°C for 30 minutes.

### 2. GC-MS Conditions:

- GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 300°C).
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole.
- Monitored Ions: Select characteristic ions for the derivatized N-Acetylglycine and **N-Acetylglycine-d5**.

Diagram 4: GC-MS Experimental Workflow





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A workflow for the quantitative analysis of N-Acetylglycine using GC-MS.

## Conclusion

**N-Acetylglycine-d5** is a crucial tool for researchers in metabolomics and drug development, enabling accurate and precise quantification of its endogenous counterpart. This guide provides the fundamental physical, chemical, and metabolic information required for its effective use. The detailed experimental workflows serve as a starting point for the development of robust analytical methods tailored to specific research needs.

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